3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Descripción general

Descripción

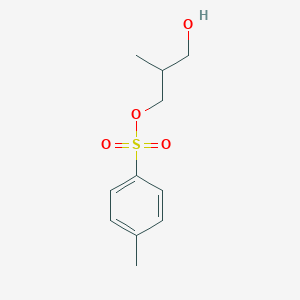

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 3-hydroxy-2-methylpropanol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate typically involves a two-step reaction process . The first step involves the reaction of 2-methyl-1,3-propanediol with pyridine in dichloromethane under an inert atmosphere at 0°C. The second step involves the addition of p-toluenesulfonyl chloride to the reaction mixture, which is then stirred for 3 hours at 0°C under an inert atmosphere . The yield of this reaction is approximately 70% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The sulfonate ester can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted sulfonates.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that sulfonate esters like 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate can exhibit significant anticancer properties. Compounds derived from similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on structurally simplified chromenone dimers have shown promising results against various cancer cell lines, suggesting that modifications to the sulfonate structure could enhance biological activity .

Drug Delivery Systems:

The compound's sulfonate group can enhance solubility and stability in biological systems, making it a candidate for drug delivery applications. The incorporation of such compounds into nanoparticles or liposomes can improve the bioavailability of poorly soluble drugs .

Materials Science

Polymer Chemistry:

this compound is utilized in synthesizing functionalized polymers. Its reactive sulfonate group allows for the modification of polymer backbones, which can lead to materials with tailored properties for specific applications such as coatings, adhesives, and membranes. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating cross-linked polymer networks .

Surface Modification:

In materials science, the compound can be employed for surface modification of various substrates to enhance hydrophilicity or hydrophobicity. This property is particularly useful in developing surfaces that resist fouling or promote adhesion in biomedical devices .

Environmental Applications

Pollutant Degradation:

Sulfonate esters have been investigated for their potential in environmental remediation. The compound may play a role in the degradation of organic pollutants through microbial metabolism or chemical processes in wastewater treatment systems. Its structure allows for interactions with various contaminants, facilitating their breakdown .

Biodegradability Studies:

Research into the biodegradability of sulfonates is essential for assessing environmental impact. Studies have shown that certain sulfonates can be metabolized by microbial communities, indicating their potential as environmentally friendly alternatives in industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These properties make it a versatile compound in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate: Unique due to its specific combination of functional groups.

4-Methylbenzenesulfonic acid: Lacks the hydroxyl and methylpropyl groups.

2-Methyl-1,3-propanediol: Lacks the sulfonate group.

Uniqueness

This compound is unique because it combines the reactivity of a sulfonate ester with the functional versatility of a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .

Actividad Biológica

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS Number: 1019030-46-6) is an organic compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol. This compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications and interactions within biological systems. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16O4S

- Molecular Weight : 244.31 g/mol

- Density : Approximately 1.213 g/cm³

- Boiling Point : Predicted to be around 4045±280 °C

This compound is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. Notably, it acts as a substrate in sulfonation reactions, where it can transfer sulfonate groups to target biomolecules. This interaction can modify the activity of these biomolecules, influencing various cellular processes.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for sulfonation enzymes |

| Cellular Signaling | Modulates signaling pathways by altering phosphorylation states |

| Gene Expression | Influences transcription factors affecting gene expression |

| Metabolic Pathways | Involved in metabolic pathways through interactions with cofactors |

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Binding : The compound can bind to specific enzymes, leading to either inhibition or activation. For example, it may inhibit metabolic enzymes by occupying their active sites.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting the phosphorylation status of proteins involved in these pathways.

- Gene Regulation : By interacting with transcription factors, it can alter gene expression patterns, which may lead to changes in cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cellular Effects : Research indicates that at varying dosages, the compound exhibits different biological responses. Low doses may have minimal effects, while higher doses can induce toxicity and affect organ systems adversely.

- Metabolic Pathway Involvement : It has been shown to interact with sulfonation enzymes during metabolic processes, leading to the production of various sulfonated metabolites that can have distinct biological activities .

- Temporal Effects in Laboratory Settings : Long-term studies highlight that the compound's stability and degradation over time can significantly influence its biological effects. Sustained exposure can lead to cumulative impacts on cellular functions.

Table 2: Dosage Effects Observed in Animal Models

| Dosage Range (mg/kg) | Biological Effect |

|---|---|

| Low (1-10) | Minimal effects observed |

| Moderate (10-50) | Altered metabolic activity |

| High (50+) | Toxicity observed; organ damage |

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, it is known to undergo metabolism via sulfonation pathways. Its transport within biological systems likely involves specific transporters that facilitate its movement across cellular membranes .

Propiedades

IUPAC Name |

(3-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-10(2)7-12/h3-6,10,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMAKSWAXRDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.